Boiling Point Elevation vs. 3-Isobutoxy Regioisomer
The para-substituted 4-isobutoxy isomer (target compound) displays a computed normal boiling point of 333.5 °C, which is 2.5 °C higher than that of the meta-substituted 3-isobutoxy isomer (331.0 °C) . This difference, though modest, is reflective of a more linear molecular geometry and altered intermolecular packing in the para isomer. Such a shift can be exploited for isomer-specific purification by fractional distillation or for gas chromatographic method development where retention time differentiation is required.
| Evidence Dimension | Computed normal boiling point (T_b, °C at 760 mmHg) |
|---|---|
| Target Compound Data | 333.484 °C (4-isobutoxy isomer) |
| Comparator Or Baseline | 331.012 °C (3-isobutoxy isomer, CAS 603089-74-3) |
| Quantified Difference | +2.472 °C |
| Conditions | In silico prediction; ChemBlink ACD/Labs calculated values |
Why This Matters
Higher boiling point indicates stronger intermolecular interactions in the para isomer, which influences purification strategy and thermal stability assessment during procurement for high-temperature synthetic steps.
